9-nitro-9E-octadecenoic acid

概要

説明

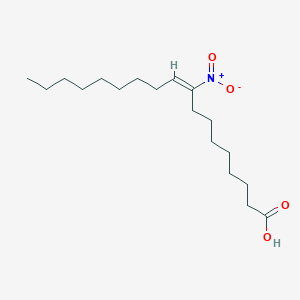

9-nitro-9E-octadecenoic acid: is a nitro fatty acid that is derived from elaidic acid, a monounsaturated fatty acid. This compound is characterized by the presence of a nitro group (-NO2) attached to the ninth carbon of the octadecenoic acid chain, with a trans double bond (E) between the ninth and tenth carbons .

作用機序

Target of Action

9-Nitro-9E-octadecenoic acid, also known as (E)-9-nitrooctadec-9-enoic Acid, is a nitro fatty acid . It is a metabolite in humans . .

Mode of Action

Nitro fatty acids, in general, are known to have various biological roles, including acting as signaling molecules . They can also decompose or be metabolized to release nitric oxide .

Result of Action

Nitro fatty acids, such as this compound, can serve as potent endogenous ligands for PPARγ and can promote the differentiation of preadipocytes to adipocytes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-nitro-9E-octadecenoic acid can be achieved through a Henry condensation reaction. This method involves the coupling of a nine-carbon nitro component, derived from cis-9-octadecenoic acid, with appropriate reagents under controlled conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration of oleic acid derivatives, followed by purification and characterization processes to ensure the desired product’s quality and consistency.

化学反応の分析

Types of Reactions: 9-nitro-9E-octadecenoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in substitution reactions, where it is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like sodium nitrite (NaNO2) and hydrochloric acid (HCl) are often used

Major Products:

Oxidation: Nitro derivatives with higher oxidation states.

Reduction: Amino derivatives.

Substitution: Various substituted products depending on the reagents used

科学的研究の応用

Chemistry: 9-nitro-9E-octadecenoic acid is used as a model compound in studying nitro fatty acids’ reactivity and properties. It serves as a precursor for synthesizing other nitro derivatives and studying their chemical behavior .

Biology: In biological research, this compound is investigated for its role as a signaling molecule. It is known to modulate various cellular pathways and has been studied for its potential anti-inflammatory and antioxidant properties .

Medicine: The compound’s ability to release nitric oxide (NO) upon decomposition makes it a candidate for therapeutic applications, particularly in cardiovascular diseases where NO plays a crucial role in vasodilation and blood pressure regulation .

Industry: In the industrial sector, this compound is used in the synthesis of specialized materials and as an additive in formulations requiring nitro functional groups .

類似化合物との比較

10-nitro-9E-octadecenoic acid: Another regioisomer of nitrooleate, differing in the position of the nitro group.

9-nitro-9Z-octadecenoic acid: A stereoisomer with a cis double bond instead of a trans double bond.

Elaidic acid: The parent compound without the nitro group

Uniqueness: 9-nitro-9E-octadecenoic acid is unique due to its specific structural configuration, which influences its reactivity and biological activity. The presence of the nitro group at the ninth carbon and the trans double bond confer distinct chemical and biological properties compared to its isomers and parent compound .

生物活性

9-Nitro-9E-octadecenoic acid (9-NO2-18:1) is an unsaturated fatty acid derivative that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anti-inflammatory properties, effects on lipid metabolism, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the 9-position of the octadecenoic acid backbone. Its molecular formula is with a molecular weight of 333.47 g/mol. The presence of the nitro group significantly influences its biological properties compared to its non-nitro counterparts.

1. Anti-Inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. A study demonstrated that it could suppress the production of pro-inflammatory cytokines and nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharides (LPS). This suppression occurs through the inhibition of key signaling pathways such as NF-κB and MAPK pathways, which are critical in mediating inflammatory responses .

Table 1: Summary of Anti-Inflammatory Activity

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Inhibits NO and cytokine production | Suppresses NF-κB and MAPK signaling pathways |

2. Effects on Lipid Metabolism

The compound has been shown to influence lipid metabolism significantly. In animal studies, it was observed that dietary incorporation of unsaturated fatty acids can alter cholesterol transport dynamics in the liver. Specifically, this compound may enhance hepatic receptor activity for low-density lipoproteins (LDL), potentially leading to decreased plasma LDL cholesterol levels .

Table 2: Impact on Lipid Metabolism

| Fatty Acid | Effect on LDL-C Production | Hepatic Receptor Activity |

|---|---|---|

| This compound | Suppressed LDL-C production | Enhanced receptor activity |

Case Study 1: In Vivo Effects on Cholesterol Levels

In a controlled study involving hamsters, the administration of this compound resulted in a statistically significant reduction in plasma LDL cholesterol levels over a 30-day period compared to control groups fed with neutral fatty acids. The findings suggest that this compound could be beneficial for managing cholesterol levels and reducing cardiovascular risk factors.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity evaluation using RAW 264.7 macrophage cells indicated that this compound did not exhibit cytotoxic effects at concentrations up to 50 μM. This suggests its potential safety for therapeutic applications targeting inflammatory conditions without adverse cellular effects .

Potential Therapeutic Applications

The biological activities of this compound position it as a candidate for various therapeutic applications:

- Anti-inflammatory therapies: Due to its ability to inhibit pro-inflammatory mediators, it may be useful in treating chronic inflammatory diseases.

- Cholesterol management: Its effects on lipid metabolism suggest potential use in formulations aimed at lowering LDL cholesterol levels.

特性

IUPAC Name |

(E)-9-nitrooctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21)/b17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOAKBVRRVHWKV-SAPNQHFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=C(CCCCCCCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C(\CCCCCCCC(=O)O)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316471 | |

| Record name | 9-Nitrooleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875685-44-2 | |

| Record name | 9-Nitrooleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875685-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Nitrooleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of (E)-9-nitrooctadec-9-enoic acid and its regioisomer, (E)-10-nitrooctadec-9-enoic acid, as described in the research?

A: The research outlines the first regio- and stereospecific syntheses of (E)-9-nitrooctadec-9-enoic acid (also called 9-nitro-9E-octadecenoic acid) and (E)-10-nitrooctadec-9-enoic acid. This is significant because these nitrated fatty acids are of biological interest due to their ability to act as endogenous peroxisome proliferator-activated receptor gamma (PPARgamma) ligands and nitric oxide (NO) donors []. The ability to synthesize these compounds specifically allows for further investigation into their biological activities and potential therapeutic applications.

Q2: What were the preliminary findings related to nitric oxide release from (E)-9-nitrooctadec-9-enoic acid and (E)-10-nitrooctadec-9-enoic acid?

A: Using chemiluminescence NO detection methods, the research demonstrated that both (E)-9-nitrooctadec-9-enoic acid and (E)-10-nitrooctadec-9-enoic acid are capable of releasing nitric oxide []. This finding supports their potential role as NO donors in biological systems, which could have implications for various physiological processes, including vasodilation and inflammation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。